(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester
Description
Properties
IUPAC Name |
benzyl 2-hydroxy-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHEAIAURXUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester typically involves the esterification of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid with phenylmethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2S)-2-Methyl-3-oxobutanoic acid.
Reduction: Formation of (2S)-2-Hydroxy-2-methyl-3-hydroxybutanoic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Metabolic Studies
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid phenylmethyl ester serves as a crucial metabolite in various organisms, including Escherichia coli. It plays a role in metabolic pathways that are essential for understanding bacterial metabolism and its implications for antibiotic resistance. The compound is involved in the synthesis of branched-chain amino acids, which are vital for microbial growth and survival .
Pharmaceutical Development
The compound has potential applications in drug development, particularly as a precursor for synthesizing bioactive compounds. Its structural properties allow it to be modified to create derivatives that may exhibit enhanced pharmacological activities. For instance, derivatives of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid have been investigated for their anti-inflammatory and analgesic properties .
Biochemical Assays
In biochemical research, this compound is used as a reference standard in assays to measure enzyme activity related to amino acid metabolism. It helps in quantifying the activity of enzymes such as transaminases and dehydrogenases, which are crucial for metabolic profiling .
Data Table: Applications Overview
Case Study 1: Metabolic Pathway Analysis
A study conducted on Escherichia coli highlighted the role of this compound in the synthesis of branched-chain amino acids. Researchers utilized this compound to trace metabolic pathways and assess the impact of various substrates on bacterial growth rates. The findings indicated that manipulating the concentration of this compound could optimize bacterial production processes for industrial applications.
Case Study 2: Drug Development
In a pharmaceutical research project, derivatives of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid were synthesized to evaluate their anti-inflammatory properties. The results demonstrated that certain modifications enhanced the efficacy of these compounds compared to traditional anti-inflammatory drugs, suggesting a promising avenue for new therapeutic agents.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester involves its interaction with various enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then participate in metabolic pathways. The ketone group can also undergo reduction or oxidation, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Analogs and Key Features
The following compounds share functional or structural similarities with the target molecule:
Functional Group and Reactivity Comparison
- β-Keto Ester Core: The target compound and Ethyl/Methyl 2-phenylacetoacetate share a β-keto ester backbone, which is highly reactive in Claisen condensations and Michael additions.
- Hydroxyl Group: The (2S)-hydroxyl group in the target molecule distinguishes it from non-hydroxylated analogs like Ethyl 2-phenylacetoacetate. This hydroxyl group enables hydrogen bonding and may influence enantioselective catalysis .
- Stereochemical Impact: The S-configuration at C2 contrasts with compounds like (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate (), where stereochemistry dictates biological activity or synthetic utility in peptide coupling .
Research and Application Insights
- Asymmetric Synthesis : The (2S)-hydroxy configuration positions the compound as a candidate for chiral auxiliaries or catalysts, similar to (2S,3S)-3-Phenyloxirane-2-carboxylic acid ethyl ester (), which is used in epoxide-based syntheses .
- Stability : β-Keto esters with phenylmethyl groups (e.g., the target) may exhibit greater thermal stability than methyl analogs due to the bulky benzyl group, though this requires empirical validation .
Biological Activity
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester, also known by its CAS number 442159-35-5, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and relevance in scientific research.
| Property | Value |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| Appearance | Clear Colourless Oil |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |
| Storage Conditions | Refrigerated |
This compound features both ester and ketone functional groups, which contribute to its reactivity and interactions within biological systems.
Synthesis
The synthesis of this compound typically involves the esterification of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid with phenylmethanol. Acidic conditions, such as using sulfuric acid or hydrochloric acid, are often employed to facilitate the reaction. In industrial settings, methods such as continuous flow reactors may be utilized to optimize yield and efficiency.
The biological activity of this compound is primarily attributed to its interaction with enzymes and metabolic pathways:
- Ester Hydrolysis : The ester group can be hydrolyzed by esterases in vivo, releasing the active acid form that can participate in various metabolic processes.
- Oxidation and Reduction : The compound can undergo oxidation at the hydroxyl group to form ketones or carboxylic acids. Conversely, reduction reactions can convert the ketone group into secondary alcohols.
- Substitution Reactions : The ester can participate in nucleophilic substitution reactions where the phenylmethyl group may be replaced by other nucleophiles.
Case Studies and Research Findings
- Metabolic Pathway Involvement : Research indicates that this compound acts as an intermediate in the synthesis of (S)-α-Acetolactic Acid, which is crucial for the production of acetoin via acetolactate decarboxylase . This pathway is significant in microbial metabolism and has implications for fermentation processes.
- Potential Prodrug Applications : The compound has been explored for its potential as a prodrug due to its ability to release active metabolites upon hydrolysis. This property could enhance drug delivery mechanisms in therapeutic applications .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties, indicating a potential avenue for further exploration of this compound’s biological effects against pathogens .
Comparison with Similar Compounds
The biological activity of this compound can be compared with its analogs:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Ethyl Ester | Ethyl Group | Similar metabolic pathways |
| (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Methyl Ester | Methyl Group | Reduced reactivity |
The presence of the phenylmethyl group in this compound provides unique steric and electronic properties that influence its reactivity compared to simpler alkyl esters.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2S)-2-Hydroxy-2-methyl-3-oxobutanoic Acid Phenylmethyl Ester while preserving stereochemical integrity?
- Methodological Answer : The synthesis typically involves esterification of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid with benzyl alcohol. Common methods include:
- DCC/DMAP-mediated coupling : Activates the carboxylic acid for nucleophilic attack by benzyl alcohol, minimizing racemization due to mild conditions .
- Enzymatic esterification : Lipases (e.g., Candida antarctica) can achieve high enantioselectivity under aqueous-organic biphasic systems .
- Acid-catalyzed Fischer esterification : Requires careful temperature control (<60°C) to avoid racemization of the α-hydroxy acid moiety .
Q. How can researchers validate the enantiomeric purity of this compound using analytical techniques?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time and peak area ratios confirm purity .
- NMR with chiral solvating agents : Addition of Eu(hfc)₃ induces splitting of proton signals in enantiomeric mixtures, enabling quantification .
- Optical rotation : Compare measured [α]D values with literature data for the (2S)-configured compound .
Advanced Research Questions
Q. What strategies mitigate racemization during esterification of (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid?
- Methodological Answer :
- Low-temperature reactions : Conduct esterification below 0°C to reduce kinetic energy and slow racemization .
- Protection of the α-hydroxy group : Temporarily protect the hydroxyl as a silyl ether (e.g., TBSCl) before esterification, followed by deprotection under mild conditions (e.g., TBAF) .
- Use of non-polar solvents : Toluene or DCM minimizes acid-catalyzed racemization compared to polar aprotic solvents .
Q. How does the phenylmethyl ester group influence reactivity in downstream transformations compared to the free acid?
- Methodological Answer :
- Enhanced lipophilicity : The benzyl ester increases solubility in organic solvents, facilitating reactions like alkylation or Michael additions .
- Protection of the carboxylic acid : Prevents unwanted side reactions (e.g., decarboxylation) during nucleophilic substitutions or reductions .
- Controlled deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HBr/AcOH) selectively removes the benzyl group, regenerating the free acid for further functionalization .
Q. What computational models predict the compound’s interaction with serine hydrolases or other target enzymes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding poses using crystal structures of target enzymes (e.g., acetylcholinesterase) to assess affinity for the (2S)-configured ester .
- MD simulations (GROMACS) : Analyze stability of enzyme-ligand complexes over 100-ns trajectories, focusing on hydrogen bonds between the α-hydroxy group and catalytic residues .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) on bioactivity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
